molecular formula C24H23N5O3S B2674858 2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 536984-52-8

2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No. B2674858
CAS RN: 536984-52-8
M. Wt: 461.54
InChI Key: NMWHMRCSERQEAR-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a useful research compound. Its molecular formula is C24H23N5O3S and its molecular weight is 461.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

The compound has been the focus of synthesis studies, exploring its formation and derivatives. For instance, Al-Salahi and Geffken (2011) synthesized a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, which is structurally related, utilizing dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid (Al-Salahi & Geffken, 2011). Similarly, Heras et al. (2003) synthesized novel triazolo[1,5-a]triazin-7-ones, starting from 3-amino-5-sulfanyl-1,2,4-triazole, leading to compounds including 2-(benzylsulfonyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ones (Heras et al., 2003).

Antimicrobial and Nematicidal Evaluation

A significant aspect of research has been the evaluation of related compounds for antimicrobial and nematicidal properties. Reddy et al. (2016) synthesized 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones, showing significant antimicrobial and nematicidal properties (Reddy, Kumar, & Sunitha, 2016). Al-Salahi et al. (2013) also investigated the antimicrobial activity of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives, finding them effective against various bacteria and fungi (Al-Salahi et al., 2013).

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of structurally similar compounds. Jantová et al. (2006) evaluated the cytotoxic/antiproliferative activity of new [1,2,4]triazolo[4,3-c]quinazolines using tumor cell lines, observing significant cytotoxic effects (Jantová, Letašiová, Ovádeková, & Múčková, 2006).

Pharmacological Investigations

There have been pharmacological studies on related triazoloquinazolines. Alagarsamy et al. (2007) synthesized novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, examining their antihistaminic activity, and found them to be effective H1-antihistaminic agents (Alagarsamy, Solomon, & Murugan, 2007).

properties

IUPAC Name

2-benzylsulfanyl-6,6-dimethyl-9-(4-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-24(2)12-18-20(19(30)13-24)21(16-8-10-17(11-9-16)29(31)32)28-22(25-18)26-23(27-28)33-14-15-6-4-3-5-7-15/h3-11,21H,12-14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWHMRCSERQEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

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